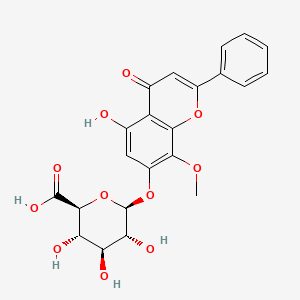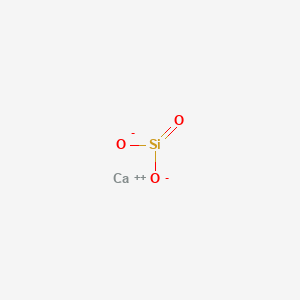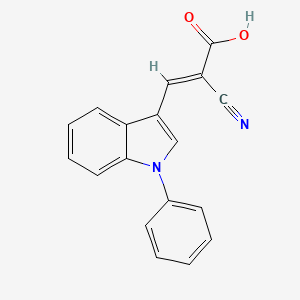
2-氰基-3-(1-苯基吲哚-3-基)丙烯酸酯
描述
“2-Cyano-3-(1-phenylindol-3-yl)acrylate” is a compound that has been studied in the context of hair regrowth . It is also known to inhibit pyruvate transport into mitochondria . It has been used in studies involving mitochondria isolated from the thermogenic spadices of Arum maculatum and Sauromatum guttatum plants .
Synthesis Analysis
The synthesis and evaluation of novel analogues of “2-Cyano-3-(1-phenylindol-3-yl)acrylate” have been reported for the development of mitochondrial pyruvate carrier (MPC) inhibitors to treat hair loss .Molecular Structure Analysis
The molecular formula of “2-Cyano-3-(1-phenylindol-3-yl)acrylate” is C18H12N2O2 . Its IUPAC name is (E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid . The molecular weight is 288.3 g/mol .Chemical Reactions Analysis
The compound has been used to inhibit progressively pyruvate carboxylation by liver mitochondria from control and glucagon-treated rats . It has also been used in studies involving mitochondrial metabolism of pyruvate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.3 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .科学研究应用
Hematopoietic Stem Cell Therapy
UK-5099 has been reported to improve neutrophil maturation in hematopoietic angiogenic progenitor cells (HAPCs) derived from AK2-deficient induced pluripotent stem cells, suggesting a potential therapeutic application in treating neutrophil maturation defects .
Mitochondrial Pyruvate Carrier Inhibition
As an inhibitor of the mitochondrial pyruvate carrier (MPC), UK-5099 may serve as a target for therapeutic intervention in conditions where altered pyruvate metabolism is implicated .
Reactive Oxygen Species (ROS) Management
Studies indicate that UK-5099 can improve cellular phenotypes without affecting ROS levels, which could be significant in managing oxidative stress-related conditions .
Pharmacokinetics and Drug Delivery
Research involving the determination of UK-5099 levels in mice post-administration provides insights into its pharmacokinetic parameters, which is crucial for its further study in animal and human administration .
Anticancer Activity
UK-5099 has exhibited anticancer activity, although specific mechanisms and applications in this field require further investigation .
Anti-Toxoplasma Activity
The compound has also shown potential anti-Toxoplasma gondii activity, with ongoing studies to evaluate its clinical effect .
作用机制
UK-5099, also known as 2-Cyano-3-(1-phenylindol-3-yl)acrylate or 2-Cpiya, is a potent inhibitor of the mitochondrial pyruvate carrier (MPC) . This compound has been studied for its potential therapeutic applications in various fields, including cancer and neurodegeneration .
Target of Action
The primary target of UK-5099 is the Mitochondrial Pyruvate Carrier (MPC) . MPC is a protein that mediates the import of pyruvate across the inner membrane of mitochondria . It plays a key role in the metabolism of carbohydrates, lipids, and amino acids .
Mode of Action
UK-5099 inhibits the MPC by binding to C54 of MPC2 in a covalent reversible manner with a low dissociation rate of the inhibitor-carrier complex . This action blocks the entry of pyruvate into mitochondria, weakening mitochondrial oxidative phosphorylation (OXPHOS) and triggering aerobic glycolysis .
Biochemical Pathways
By inhibiting the MPC, UK-5099 affects the metabolic pathways of carbohydrates, lipids, and amino acids . The inhibition of pyruvate transport across the inner mitochondrial membrane disrupts these metabolic pathways, leading to a shift from OXPHOS to aerobic glycolysis .
Pharmacokinetics
UK-5099 exhibits favorable pharmacokinetic properties. In healthy mice, the main pharmacokinetic parameters of UK-5099 after intraperitoneal administration were measured using a noncompartmental model . The area under the curve (AUC0-t) was 42,103 ± 12,072 ng·h·mL−1, and the mean residence time (MRT0-t) was 0.857 ± 0.143 h . The peak concentration (Cmax) was 82,500 ± 20,745 ng·h·mL−1, which occurred at a peak time (Tmax) = 0.250 ± 0.000 h .
Result of Action
The inhibition of MPC by UK-5099 has been found to exhibit anticancer activity and anti-Toxoplasma gondii activity . Moreover, it has been found to improve neutrophil maturation in AK2-deficient induced pluripotent stem cells .
未来方向
The compound has shown promise in the treatment of hair loss . More than 10 analogues of “2-Cyano-3-(1-phenylindol-3-yl)acrylate” were tested on shaved mice by topical treatment and promoted obvious hair growth on mice . This suggests potential future directions for research and development in this area.
属性
IUPAC Name |
(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZNHCWFGNKBBZ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(1-phenylindol-3-yl)acrylate | |
CAS RN |
56396-35-1 | |
| Record name | 2-Cyano-3-(1-phenylindol-3-yl)acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056396351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56396-35-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



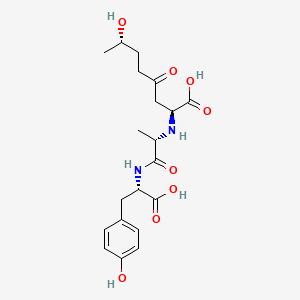
![2-Formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid](/img/structure/B1683301.png)
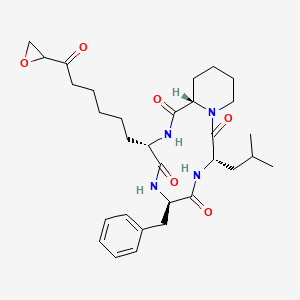
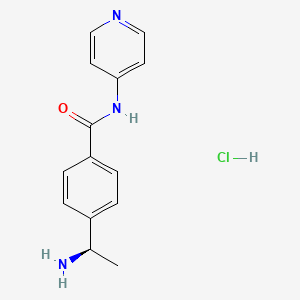

![2,6-Dibromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol](/img/structure/B1683308.png)
![(3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol](/img/structure/B1683309.png)
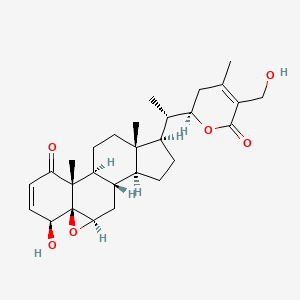
![N-[(3S)-1-({6-chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indol-2-yl}carbonyl)pyrrolidin-3-yl]-N,N',N'-trimethylpropane-1,3-diamine](/img/structure/B1683313.png)

![5-(2,2-Diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1683315.png)

